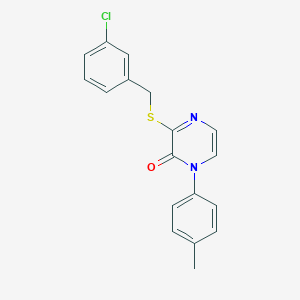![molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9](/img/structure/B2490281.png)
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide" belongs to the benzimidazole derivatives, a class known for their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their unique molecular structure, allowing for a wide range of chemical modifications to tailor their properties for specific applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives or aldehydes in the presence of catalysts. For example, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was achieved by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide (Li Ying-jun, 2012). This example illustrates the typical approach to synthesizing such compounds, involving multiple reaction steps and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, a fused ring system combining benzene and imidazole rings. This core structure can be modified by substituting different groups at various positions to alter the compound's properties. NMR and elemental analysis are commonly used techniques to determine the structure and composition of these compounds. For instance, the structure of synthesized compounds was confirmed by IR, 1H NMR, and elemental analyses, demonstrating the importance of these techniques in molecular structure elucidation (P. Yu et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, to introduce different functional groups or modify the molecular framework. These reactions are crucial for the synthesis of compounds with specific biological activities. The chemical properties of these derivatives are significantly influenced by the nature and position of substituents on the benzimidazole core, affecting their reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery. The introduction of specific substituents can enhance the solubility and bioavailability of these compounds, making them more effective as therapeutic agents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the biological activity of benzimidazole derivatives. These properties can be tailored by modifying the molecular structure, allowing for the development of compounds with desired pharmacological profiles. The antimicrobial and antifungal activities of benzimidazole derivatives are particularly noteworthy, with some compounds showing potent activity against a range of microbial pathogens (S. Ozden et al., 2005).
Propiedades
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWRDIJKWCYDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
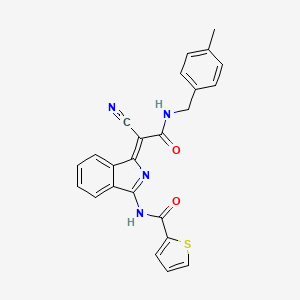
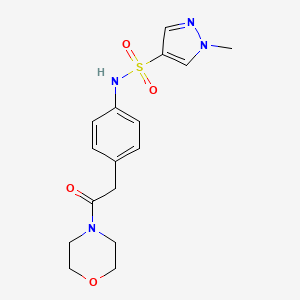
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
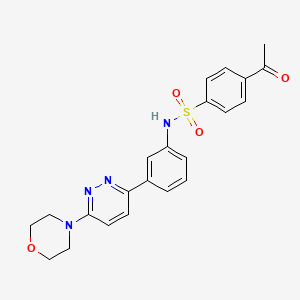

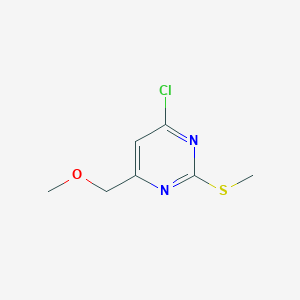
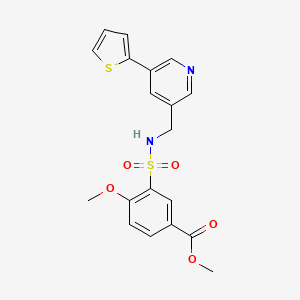

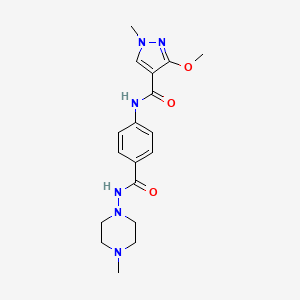
![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)
